N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-4-5-7-15(12)25-10-18(24)21-16-9-17(20-11-19-16)23-14(3)8-13(2)22-23/h4-9,11H,10H2,1-3H3,(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGPABSWRTWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activities associated with this compound, including its antitumor, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.
The molecular formula of the compound is , with a molecular weight of 312.38 g/mol. Its structure features a pyrazole moiety linked to a pyrimidine ring, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O |
| Molecular Weight | 312.38 g/mol |
| LogP | 3.7168 |
| Polar Surface Area | 42.863 Ų |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects due to their ability to inhibit key oncogenic pathways. For instance, compounds similar to this compound have shown inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical in various cancers.
Case Study:
In vitro studies demonstrated that derivatives targeting the BRAF(V600E) mutation resulted in reduced cell proliferation in melanoma cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting the compound's potential as a targeted therapy for specific cancer types .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In a study investigating inflammatory responses in macrophages, this compound significantly reduced nitric oxide production induced by lipopolysaccharides (LPS), suggesting its utility in treating inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been well-documented. This compound has shown effectiveness against various bacterial strains.
Case Study:
In vitro assays revealed that this compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity, leading to cell lysis .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
- Pyrazole Ring : Enhances interaction with biological targets.
- Pyrimidine Moiety : Provides additional binding sites for enzyme inhibition.
- Tolyloxy Group : Contributes to lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural differences among analogs lie in the substituents on the pyrimidine ring and acetamide side chains, which critically influence pharmacological profiles:
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
While direct crystallographic data for the target compound are absent, and emphasize the role of hydrogen bonding in stabilizing molecular aggregates. The acetamide group in the target compound likely participates in intermolecular H-bonds, akin to patterns observed in similar pyrimidine derivatives .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide?
- Answer: Synthesis optimization requires multi-step planning, including regioselective coupling of the pyrazole and pyrimidine moieties, followed by acetamide functionalization. Key steps involve:
- Temperature control to avoid side reactions (e.g., decomposition of intermediates) .
- Use of anhydrous solvents (e.g., DMF or THF) to stabilize reactive intermediates .
- Catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) and purification via column chromatography or HPLC to isolate high-purity products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: Employ a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and confirm absence of regioisomers .
- High-resolution mass spectrometry (HRMS) for precise molecular weight validation .
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and hydrogen-bonding patterns .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Answer: Prioritize target-specific assays based on structural analogs:
- Kinase inhibition assays (e.g., ATP-binding pocket inhibition using fluorescence polarization) due to the pyrimidine scaffold’s affinity for kinase domains .
- Cytotoxicity profiling (MTT assay) in cancer cell lines to assess antiproliferative potential .
- Enzyme-linked immunosorbent assays (ELISA) for quantifying interactions with inflammatory markers (e.g., COX-2) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Answer: Discrepancies may arise from variations in assay conditions or off-target effects. Mitigation strategies include:
- Dose-response curve normalization to account for differences in compound solubility or cell permeability .
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities and validate target engagement .
- Comparative structure-activity relationship (SAR) analysis with analogs to identify critical substituents (e.g., the role of the o-tolyloxy group in lipid membrane penetration) .
Q. What strategies can improve metabolic stability in vivo?
- Answer: Address metabolic vulnerabilities through:
- Isotope labeling (e.g., deuterium at labile positions) to slow CYP450-mediated oxidation .
- Prodrug modification (e.g., esterification of the acetamide group) to enhance bioavailability .
- Pharmacokinetic profiling using LC-MS/MS to identify major metabolites and guide structural refinements .
Q. How can researchers elucidate the compound’s mechanism of action when initial target hypotheses fail?
- Answer: Deploy orthogonal approaches:
- CRISPR-Cas9 screening to identify gene knockouts that reverse bioactivity .
- Thermal proteome profiling (TPP) to map protein targets by monitoring thermal stability shifts in cell lysates .
- Molecular dynamics simulations to predict allosteric binding sites on proteins with homology to known targets .
Experimental Design & Data Analysis
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity?
- Answer: Use non-linear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀/EC₅₀ values. Validate with:
- Hill slope analysis to detect cooperativity or multi-target effects .
- Bootstrap resampling to estimate confidence intervals for potency metrics .
Q. How should researchers address low reproducibility in enzymatic inhibition assays?
- Answer: Standardize protocols by:
- Pre-treating enzymes with reducing agents (e.g., DTT) to maintain active-site cysteine integrity .
- Including positive controls (e.g., staurosporine for kinase assays) in every plate .
- Performing Z’-factor analysis to assess assay robustness and minimize plate-to-plate variability .
Safety & Handling
Q. What safety protocols are critical during handling?
- Answer: Follow OSHA guidelines for acetamide derivatives:
- Use fume hoods and nitrile gloves to prevent dermal exposure .
- Store in desiccators under inert gas (N₂/Ar) to prevent hydrolysis of the pyrimidine ring .
- Dispose of waste via incineration to avoid environmental contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
